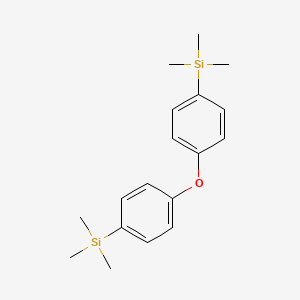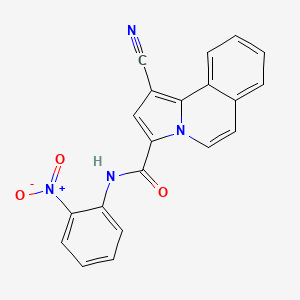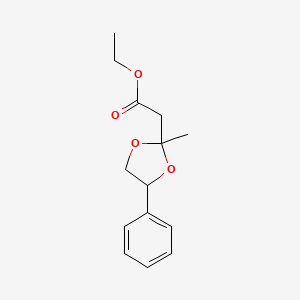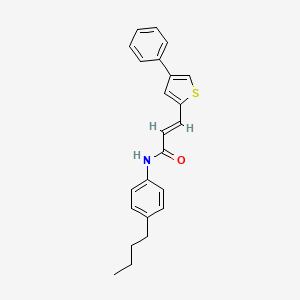
2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.209 g/mol . It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate typically involves the acetylation of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran-3-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield tetrahydropyran-3-ol and acetic acid.
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like sodium methoxide or lithium aluminum hydride are used for substitution reactions.
Major Products
Hydrolysis: Tetrahydropyran-3-ol and acetic acid.
Oxidation: Ketones or carboxylic acids.
Substitution: Various substituted tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate involves its hydrolysis to release active compounds such as tetrahydropyran-3-ol. These active compounds can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved may include metabolic processes and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
Tetrahydropyran-2-yl acetate: Another derivative of tetrahydropyran with similar properties.
Tetrahydropyran-3-amine: A compound with an amine group instead of an acetate group.
Uniqueness
2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to undergo hydrolysis and release active compounds makes it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
1204-56-4 |
|---|---|
Molekularformel |
C9H14O5 |
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
(2-acetyloxyoxan-3-yl) acetate |
InChI |
InChI=1S/C9H14O5/c1-6(10)13-8-4-3-5-12-9(8)14-7(2)11/h8-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
RNEDMCJHUPEERA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCCOC1OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


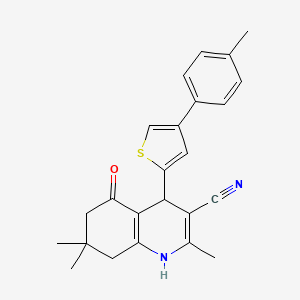
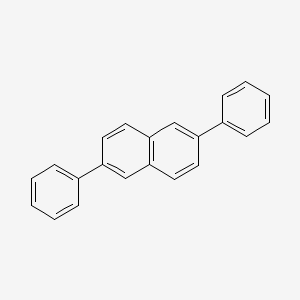
![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B11945173.png)
![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)
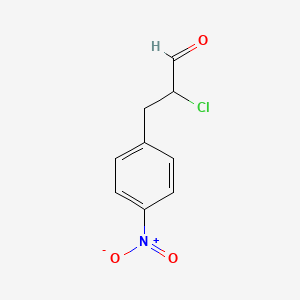
![4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid](/img/structure/B11945181.png)

